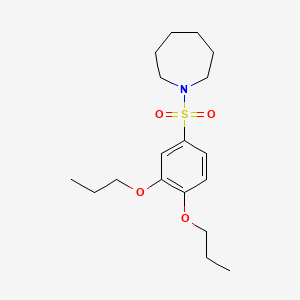
Zirconium92
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium-92 is a stable isotope of the element zirconium, which is represented by the symbol Zr and has an atomic number of 40. Zirconium-92 constitutes approximately 17.1% of naturally occurring zirconium . Zirconium itself is a lustrous, greyish-white, soft, ductile, and malleable metal that is solid at room temperature . It is primarily found in the minerals zircon and baddeleyite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium-92 can be isolated through various chemical synthesis methods. These methods include:
Hydrothermal Synthesis: This involves the reaction of zirconium compounds under high temperature and pressure in an aqueous solution.
Solvothermal Synthesis: Similar to hydrothermal synthesis but uses organic solvents instead of water.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reactants, leading to faster reaction rates.
Solution Combustion: This involves the exothermic reaction of a solution containing zirconium salts and a fuel.
Co-Precipitation: This method involves the simultaneous precipitation of zirconium compounds from a solution.
Industrial Production Methods
Industrially, zirconium-92 is produced by the reduction of zirconium tetrachloride with magnesium in the Kroll process . This method is cost-effective and widely used for the large-scale production of zirconium metal.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium-92 undergoes various types of chemical reactions, including:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (ZrO₂).
Reduction: Zirconium can be reduced from its compounds using reducing agents like magnesium.
Substitution: Zirconium reacts with halogens to form zirconium halides (e.g., ZrCl₄, ZrF₄).
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses reducing agents like magnesium under high temperatures.
Substitution: Involves halogens like chlorine, fluorine, bromine, and iodine at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Pure zirconium metal.
Substitution: Zirconium halides (e.g., ZrCl₄, ZrF₄).
Wissenschaftliche Forschungsanwendungen
Zirconium-92 has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism by which zirconium-92 exerts its effects depends on its application. For instance, in biomedical applications, zirconium-92-based compounds interact with biological molecules through various pathways. These interactions can include binding to proteins, altering cellular processes, and affecting molecular pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Zirconium-92 can be compared with other isotopes of zirconium, such as zirconium-90, zirconium-91, zirconium-94, and zirconium-96 . While all these isotopes share similar chemical properties, zirconium-92 is unique due to its specific applications in scientific research and industry. For example:
Zirconium-90: Most abundant isotope, used in nuclear reactors.
Zirconium-91: Used in the study of nuclear reactions.
Zirconium-94: Utilized in the production of zirconium alloys.
Zirconium-96: Least abundant, used in specialized research applications.
Eigenschaften
CAS-Nummer |
14392-15-5 |
|---|---|
Molekularformel |
C2H4K4O7P2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




